molecular formula C11H27NOSi B186601 3-Aminopropyldiisopropylethoxysilane CAS No. 117559-36-1

3-Aminopropyldiisopropylethoxysilane

Cat. No.: B186601
CAS No.: 117559-36-1
M. Wt: 217.42 g/mol
InChI Key: FSMHYZUFHYGNHS-UHFFFAOYSA-N
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Description

3-Aminopropyldiisopropylethoxysilane is an organosilane compound with the molecular formula C11H27NOSi. It is known for forming hydrolytically stable amino-functional bonded phases and monolayers. This compound is primarily used as a coupling agent in various industrial applications, including UV cure and epoxy systems .

Scientific Research Applications

3-Aminopropyldiisopropylethoxysilane has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 3-Aminopropyldiisopropylethoxysilane indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . The hydrolysis product of this compound is ethanol, which in large quantities can result in metabolic acidosis, CNS depression, and death due to respiratory arrest .

Mechanism of Action

Target of Action

3-Aminopropyldiisopropylethoxysilane is a monoamino functional monoalkoxy silane . It primarily targets surfaces where it forms hydrolytically stable amino-functional bonded phases and monolayers . The primary role of these bonded phases and monolayers is to modify the surface properties, such as adhesion, wetting, and thermal stability.

Mode of Action

The compound interacts with its targets (surfaces) through a process known as silanization. In this process, the ethoxy groups on the silane molecule undergo hydrolysis to form silanols, which then condense with hydroxyl groups on the surface to form strong Si-O-Si bonds . This results in the formation of a stable, amino-functionalized surface.

Result of Action

The result of the action of this compound is the formation of a stable, amino-functionalized surface. This can enhance the surface’s adhesion to other materials, improve its wetting properties, and increase its thermal stability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture is crucial for the hydrolysis and condensation reactions involved in silanization . Moreover, the pH of the environment can affect the rate of these reactions. The compound is also sensitive to hydrolysis, reacting slowly with moisture or water .

Biochemical Analysis

Biochemical Properties

3-Aminopropyldiisopropylethoxysilane plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its amino and ethoxysilane groups. These interactions often involve the formation of covalent bonds, which can modify the activity of the biomolecules. For example, this compound can react with hydroxyl groups on proteins, leading to the formation of stable siloxane bonds .

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of certain genes involved in cell growth and differentiation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, through its amino and ethoxysilane groups. This binding can result in the inhibition or activation of enzyme activity, depending on the specific interaction. For example, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is relatively stable, but it can undergo hydrolysis in the presence of water, leading to the formation of ethanol and other byproducts . This degradation can affect its long-term efficacy and the stability of the interactions it forms with biomolecules. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, such as cell proliferation and differentiation . At high doses, it can exhibit toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can affect the activity of enzymes involved in the metabolism of amino acids, lipids, and carbohydrates . These interactions can lead to changes in metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For example, the compound can be transported into cells via amino acid transporters and subsequently distributed to various organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can localize to the cell membrane, cytoplasm, or nucleus, depending on the specific interactions it forms with cellular proteins .

Preparation Methods

The synthesis of 3-Aminopropyldiisopropylethoxysilane typically involves the reaction of 3-aminopropyltriethoxysilane with diisopropylamine under controlled conditions. The reaction is carried out in an anhydrous solvent such as toluene to prevent hydrolysis. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

3-Aminopropyldiisopropylethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form ethanol and the corresponding silanol.

    Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles. Common reagents used in these reactions include water, alcohols, and other silanes. .

Comparison with Similar Compounds

3-Aminopropyldiisopropylethoxysilane can be compared with other similar organosilane compounds, such as:

Properties

IUPAC Name

3-[ethoxy-di(propan-2-yl)silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27NOSi/c1-6-13-14(10(2)3,11(4)5)9-7-8-12/h10-11H,6-9,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMHYZUFHYGNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430789
Record name 1-Propanamine, 3-[ethoxybis(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117559-36-1
Record name 1-Propanamine, 3-[ethoxybis(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117559-36-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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